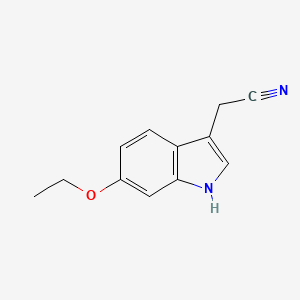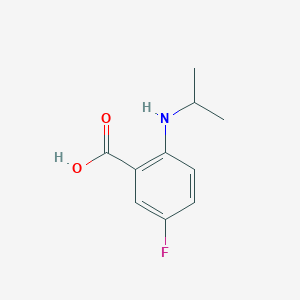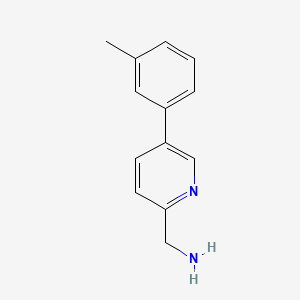
(R)-1-(4-methylbenzyl)pyrrolidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R)-1-(4-メチルベンジル)ピロリジン-3-オールは、ピロリジン類に属するキラル化合物です。ピロリジン環に4-メチルベンジル基と3位にヒドロキシル基が置換されていることを特徴としています。
準備方法
合成経路と反応条件
(R)-1-(4-メチルベンジル)ピロリジン-3-オールの合成は、通常、以下の手順で行われます。
出発物質: 合成は、4-メチルベンジルクロリドやピロリジンなどの市販の出発物質から始まります。
求核置換反応: 4-メチルベンジルクロリドは、ピロリジンとの求核置換反応により、1-(4-メチルベンジル)ピロリジンを生成します。
水酸化反応: 生成された1-(4-メチルベンジル)ピロリジンは、その後、3位の水酸化反応により、(R)-1-(4-メチルベンジル)ピロリジン-3-オールになります。この工程では、m-クロロ過安息香酸(m-CPBA)などの酸化剤を制御された条件下で使用することがよくあります。
工業的生産方法
工業的な設定では、(R)-1-(4-メチルベンジル)ピロリジン-3-オールの生産には、高収率と高純度を確保するための最適化された反応条件が含まれる場合があります。これには、反応効率とスケーラビリティを高めるために、高度な触媒系や連続フローリアクターの使用が含まれます。
化学反応の分析
反応の種類
(R)-1-(4-メチルベンジル)ピロリジン-3-オールは、さまざまな種類の化学反応を起こす可能性があり、その中には以下のようなものがあります。
酸化: ヒドロキシル基は酸化されて、ケトンまたはアルデヒド誘導体になります。
還元: 化合物は還元されて、ヒドロキシル基が除去され、完全に飽和したピロリジン誘導体が生成されます。
置換: ベンジル基は、求電子置換反応または求核置換反応を起こし、さまざまな置換誘導体の生成につながります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、m-クロロ過安息香酸(m-CPBA)と過マンガン酸カリウム(KMnO4)などがあります。
還元: 水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤が一般的に使用されます。
置換: ハロゲン(例:臭素、塩素)や求核剤(例:アミン、チオール)などの試薬が、適切な条件下で使用されます。
生成される主要な生成物
酸化: ケトンまたはアルデヒド誘導体の生成。
還元: 完全に飽和したピロリジン誘導体の生成。
置換: さまざまな置換ベンジル誘導体の生成。
科学研究への応用
(R)-1-(4-メチルベンジル)ピロリジン-3-オールは、科学研究において幅広い応用範囲を持ち、以下のようなものがあります。
化学: 複雑な有機分子の合成におけるキラルビルディングブロックとして使用されます。
生物学: 潜在的な生物活性と生体分子との相互作用について調査されています。
医学: 薬剤開発のための前駆体など、潜在的な治療的応用について研究されています。
工業: ファインケミカルや特殊材料の生産に使用されます。
科学的研究の応用
®-1-(4-methylbenzyl)pyrrolidin-3-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and specialty materials.
作用機序
(R)-1-(4-メチルベンジル)ピロリジン-3-オールの作用機序は、特定の分子標的および経路との相互作用に関与しています。ヒドロキシル基とキラル中心は、標的分子に対する結合親和性と選択性に重要な役割を果たします。この化合物は、特定の酵素や受容体の阻害剤または活性剤として作用し、それらの活性を調節し、さまざまな生物学的プロセスに影響を与える可能性があります。
類似化合物の比較
類似化合物
(S)-1-(4-メチルベンジル)ピロリジン-3-オール: (R)-1-(4-メチルベンジル)ピロリジン-3-オールのエナンチオマーで、原子の空間配置が異なります。
1-(4-メチルベンジル)ピロリジン: 3位にヒドロキシル基がありません。
1-ベンジルピロリジン-3-オール: ベンジル環にメチル基がありません。
独自性
(R)-1-(4-メチルベンジル)ピロリジン-3-オールは、特定のキラル配置と、4-メチルベンジル基とヒドロキシル基の両方の存在により、独自性を持っています。
類似化合物との比較
Similar Compounds
(S)-1-(4-methylbenzyl)pyrrolidin-3-ol: The enantiomer of ®-1-(4-methylbenzyl)pyrrolidin-3-ol, differing in the spatial arrangement of atoms.
1-(4-methylbenzyl)pyrrolidine: Lacks the hydroxyl group at the third position.
1-benzylpyrrolidin-3-ol: Lacks the methyl group on the benzyl ring.
Uniqueness
®-1-(4-methylbenzyl)pyrrolidin-3-ol is unique due to its specific chiral configuration and the presence of both the 4-methylbenzyl group and the hydroxyl group
特性
分子式 |
C12H17NO |
|---|---|
分子量 |
191.27 g/mol |
IUPAC名 |
(3R)-1-[(4-methylphenyl)methyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C12H17NO/c1-10-2-4-11(5-3-10)8-13-7-6-12(14)9-13/h2-5,12,14H,6-9H2,1H3/t12-/m1/s1 |
InChIキー |
OTAGUVODSNQJHZ-GFCCVEGCSA-N |
異性体SMILES |
CC1=CC=C(C=C1)CN2CC[C@H](C2)O |
正規SMILES |
CC1=CC=C(C=C1)CN2CCC(C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1,4-Dioxa-8-azaspiro[4.6]undecane hydrochloride](/img/structure/B11902457.png)

![1,7-Diazaspiro[4.4]nonane, 1-(1,2,4-oxadiazol-5-yl)-](/img/structure/B11902469.png)
![2-(Furan-2-yl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B11902476.png)

![7-Isobutyl-2,7-diazaspiro[4.5]decane](/img/structure/B11902481.png)

![(2-Methyl-1H-benzo[d]imidazol-6-yl)methanamine hydrochloride](/img/structure/B11902490.png)
![(4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol](/img/structure/B11902492.png)
![5-Fluoro-2-[(pyrrolidin-2-yl)methoxy]pyrimidine](/img/structure/B11902508.png)
